2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide
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Overview
Description
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitrobenzoyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The morpholine ring is introduced through nucleophilic substitution reactions, while the nitrobenzoyl group is added via acylation reactions. Common reagents used in these reactions include morpholine, nitrobenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The morpholine ring can be substituted with other nucleophiles to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the compound and achieve the desired products .
Major Products Formed
Scientific Research Applications
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(morpholin-4-yl)benzamide: Shares a similar core structure but lacks the nitrobenzoyl group.
Benzimidazole Derivatives: Possess a similar benzamide moiety and exhibit a wide range of biological activities.
Uniqueness
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its combination of a morpholine ring, nitrobenzoyl group, and benzamide structure. This unique combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(23)15-11-13(4-5-16(15)21-6-8-27-9-7-21)20-18(24)12-2-1-3-14(10-12)22(25)26/h1-5,10-11H,6-9H2,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLJUWYHUWGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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